molecular formula C17H26BNO4 B13718419 N-(2-Methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

N-(2-Methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13718419
M. Wt: 319.2 g/mol
InChI Key: ACUHOQVHJVGNRG-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is an organic compound with the molecular formula C16H24BNO4. This compound is known for its unique structure, which includes a benzamide core substituted with a methoxyethyl group and a dioxaborolane moiety. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 2-methyl-4-bromo-benzamide with 2-methoxyethylamine under suitable conditions.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced through a palladium-catalyzed Suzuki coupling reaction between the brominated benzamide and bis(pinacolato)diboron.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The dioxaborolane group can participate in substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the coupling partner.

Scientific Research Applications

N-(2-Methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of boron-containing drugs.

    Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

N-(2-Methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the methoxyethyl group and the dioxaborolane moiety makes it particularly useful in Suzuki coupling reactions and other applications where boron-containing compounds are advantageous.

Properties

Molecular Formula

C17H26BNO4

Molecular Weight

319.2 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H26BNO4/c1-12-11-13(18-22-16(2,3)17(4,5)23-18)7-8-14(12)15(20)19-9-10-21-6/h7-8,11H,9-10H2,1-6H3,(H,19,20)

InChI Key

ACUHOQVHJVGNRG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)NCCOC)C

Origin of Product

United States

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